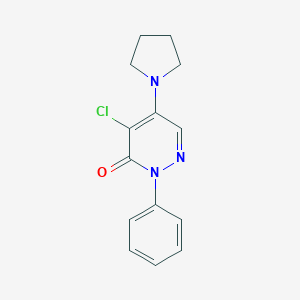![molecular formula C18H22FNO2 B274412 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol, also known as FBA, is a small molecule that has been widely used in scientific research. This compound is a selective and potent inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the co-translational addition of myristate to the N-terminus of proteins. FBA has been shown to have potential therapeutic applications in cancer, infectious diseases, and neurological disorders.
Mecanismo De Acción
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol inhibits NMT by binding to the active site of the enzyme and preventing the transfer of myristate to the N-terminus of proteins. This inhibition leads to the mislocalization of NMT substrates and the disruption of cellular processes that rely on myristoylation. The inhibition of NMT by this compound has been shown to have downstream effects on various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenic proteins. In viral infections, this compound has been shown to inhibit viral replication and reduce the expression of viral proteins. In models of neurodegenerative diseases, this compound has been shown to reduce neuronal death and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying intracellular processes. This compound is also highly selective for NMT, making it a valuable tool for studying the role of myristoylation in cellular processes. However, this compound has some limitations for lab experiments. It is a potent inhibitor of NMT, which may lead to off-target effects. In addition, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol in scientific research. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for NMT. Another direction is the investigation of the role of myristoylation in various cellular processes, including autophagy and protein trafficking. This compound may also have potential applications in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Overall, this compound is a valuable tool for scientific research and has potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol involves the reaction of 2-fluorobenzyl alcohol with 3-aminobenzyl alcohol in the presence of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then treated with butyraldehyde and sodium borohydride to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol has been extensively used in scientific research due to its potent inhibition of NMT. NMT has been shown to be involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer. This compound has also been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H22FNO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C18H22FNO2/c1-2-16(12-21)20-11-14-6-5-8-17(10-14)22-13-15-7-3-4-9-18(15)19/h3-10,16,20-21H,2,11-13H2,1H3 |
Clave InChI |
LLYQGHJMQQQHFU-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
SMILES canónico |
CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)


![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)






![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)